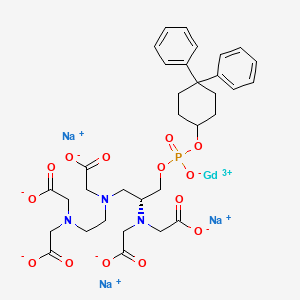
TZB 30878
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one, commonly referred to as TZB 30878, is a novel compound that exhibits both 5-hydroxytryptamine 1A receptor agonism and 5-hydroxytryptamine 3 receptor antagonism effects . This dual action makes it a promising therapeutic agent for the treatment of diarrhea-predominant irritable bowel syndrome .
Vorbereitungsmethoden
The synthesis of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves multiple steps, including the formation of quinazoline, piperazine, and quinoline rings . The specific synthetic routes and reaction conditions are detailed in various research articles, but typically involve the use of high-performance liquid chromatography and mass spectrometry for the identification and purification of intermediates and final products . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one undergoes several types of chemical reactions, including hydroxylation, deamination, and cyclization . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the biotransformation of the compound in human hepatic microsomes . Major products formed from these reactions include hydroxylated metabolites and a cyclic metabolite .
Wissenschaftliche Forschungsanwendungen
The primary scientific research application of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one is in the treatment of diarrhea-predominant irritable bowel syndrome . Its dual action as a 5-hydroxytryptamine 1A receptor agonist and 5-hydroxytryptamine 3 receptor antagonist makes it effective in normalizing stress-induced defecation in animal models .
Wirkmechanismus
The mechanism of action of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves its binding to 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors . By acting as an agonist at the 5-hydroxytryptamine 1A receptor and an antagonist at the 5-hydroxytryptamine 3 receptor, the compound modulates serotonin signaling pathways, which are crucial in regulating gastrointestinal motility and central nervous system functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one include tandospirone and alosetron . Tandospirone is a 5-hydroxytryptamine 1A receptor agonist, while alosetron is a 5-hydroxytryptamine 3 receptor antagonist . The uniqueness of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one lies in its dual action, combining the effects of both tandospirone and alosetron, which contributes to its efficacy in treating diarrhea-predominant irritable bowel syndrome .
Eigenschaften
Molekularformel |
C25H32N6O |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
3-amino-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C25H32N6O/c26-31-24(28-22-10-4-2-8-20(22)25(31)32)11-5-6-14-29-15-17-30(18-16-29)23-13-12-19-7-1-3-9-21(19)27-23/h1,3,7,9,12-13H,2,4-6,8,10-11,14-18,26H2 |
InChI-Schlüssel |
WFQOETMVYMINSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |
Synonyme |
3-amino-5,6,7,8-tetrahydro-2-(4-(4-(quinolin-2-yl)piperazin-1-yl)butyl)quinazolin-4-(3H)-one TZB 30878 TZB-30878 TZB30878 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)


![[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate](/img/structure/B1245582.png)




![N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1245594.png)

